Oroxyline A

Vue d'ensemble

Description

L’oroxyline A est un flavonoïde naturel que l’on retrouve dans les plantes médicinales Scutellaria baicalensis, Scutellaria lateriflora et Oroxylum indicum . Ce composé est utilisé en médecine traditionnelle depuis des siècles et a récemment attiré l’attention pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, antioxydants et anticancéreux .

Préparation Methods

Voies de synthèse et conditions de réaction : L’this compound peut être synthétisée à partir de la baïcaline par estérification acide du groupe carboxyle . Le processus implique le broyage des racines séchées des plantes sources en poudre, suivi d’une extraction au n-hexane par sonication .

Méthodes de production industrielle : Les méthodes de production industrielle de l’this compound impliquent généralement l’extraction du composé des racines de Scutellaria baicalensis et Scutellaria lateriflora à l’aide de solvants comme le n-hexane . Le composé extrait est ensuite purifié par diverses techniques chromatographiques pour obtenir l’this compound sous sa forme pure .

Chemical Reactions Analysis

Types de réactions : L’this compound subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés thérapeutiques ou pour étudier son comportement dans différentes conditions.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les acides pour l’estérification, les oxydants pour les réactions d’oxydation et les réducteurs pour les réactions de réduction . Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Produits majeurs : Les produits majeurs formés à partir des réactions de l’this compound comprennent ses dérivés, tels que l’this compound-7-O-glucuronide . Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées par rapport au composé parent .

Scientific Research Applications

L’this compound a un large éventail d’applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie . En chimie, elle est étudiée pour ses propriétés chimiques uniques et son potentiel comme composé de tête pour le développement de médicaments . En biologie et en médecine, l’this compound est étudiée pour ses effets anti-inflammatoires, antioxydants et anticancéreux . Elle s’est montrée prometteuse dans le traitement de diverses maladies chroniques et est explorée comme un agent thérapeutique potentiel .

Mechanism of Action

Le mécanisme d’action de l’this compound implique la modulation de plusieurs voies de signalisation et cibles moléculaires . Elle affecte des voies telles que NF-κB, MAPK, ERK1/2, Wnt/β-caténine, PTEN/PI3K/Akt, et des molécules de signalisation telles que TNF-α, TGF-β, MMP, VEGF, interleukines, Bcl-2, caspases, HIF-1α, protéines EMT et Nrf-2 . Ces voies jouent un rôle crucial dans les mécanismes moléculaires des maladies chroniques, faisant de l’this compound un agent thérapeutique potentiel .

Comparison with Similar Compounds

L’this compound est similaire à d’autres flavonoïdes comme la baïcaléine, la wogonine et la chrysine . Elle est unique en raison de sa structure chimique spécifique et des propriétés pharmacologiques distinctes qu’elle présente . Contrairement aux autres flavonoïdes, l’this compound a montré une forte sélectivité entre les cellules normales et les cellules malignes et présente un profil de faible toxicité .

Liste de composés similaires :- Baïcaléine

- Wogonine

- Chrysine

Ces composés présentent des similitudes structurales avec l’this compound, mais diffèrent par leurs activités biologiques spécifiques et leurs potentiels thérapeutiques .

Applications De Recherche Scientifique

Oroxylin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a lead compound for drug development . In biology and medicine, Oroxylin A is researched for its anti-inflammatory, antioxidant, and anticancer effects . It has shown promise in treating various chronic diseases and is being explored as a potential therapeutic agent .

Mécanisme D'action

Target of Action

Oroxylin A (OA) is a bioactive flavone that has been found to interact with several cellular targets. It acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also interacts with estrogen receptors , inducing estrogen-responsive gene expression and promoter activity . Furthermore, it has been found to modulate important signaling pathways and molecules, such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt , and others .

Mode of Action

OA’s interaction with its targets leads to a variety of changes within the cell. For instance, its action as a dopamine reuptake inhibitor increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . As a negative allosteric modulator of the GABA A receptor, it reduces the receptor’s response to GABA, potentially affecting neuronal excitability . Its interaction with estrogen receptors can lead to changes in gene expression .

Biochemical Pathways

OA modulates several biochemical pathways. It has been found to affect the NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt pathways . These pathways play crucial roles in cellular processes such as inflammation, cell proliferation, and apoptosis. By modulating these pathways, OA can exert anti-inflammatory, antiproliferative, and proapoptotic effects .

Pharmacokinetics

The pharmacokinetics of OA have been studied in rats. It was found that OA is quickly excreted in vivo after administering a single dose of OA intravenously . The dose-normalized AUC0-48 h descended in orders of OA and its two metabolites, OA 7-O-glucuronide (OG) and OA sodium sulfonate (OS), suggesting that microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation are determinant factors for their systemic exposures .

Result of Action

OA’s action on its targets and pathways results in a variety of molecular and cellular effects. It has been found to demonstrate antiproliferative, anti-inflammatory, and proapoptotic effects , restricting the spread of cancer cells to distant organs . It also induces G2/M cell cycle arrest and suppresses the growth of colon cancer cells .

Action Environment

The action of OA can be influenced by environmental factors. For instance, its anticancer effects have been examined both in vitro and in vivo, indicating its potential for the management of various diseases . The efficacy and stability of OA can also be affected by factors such as the presence of other compounds, the pH of the environment, and the temperature .

Analyse Biochimique

Biochemical Properties

Oroxylin A interacts with a variety of enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Cellular Effects

Oroxylin A has been shown to have significant effects on various types of cells and cellular processes. It demonstrates antiproliferative, anti-inflammatory, and proapoptotic effects, restricting also the spread of cancer cells to distant organs . It also sensitizes leukemia cells to TNFα and markedly enhances TNFα-induced growth inhibition and differentiation of acute myelogenous leukemia (AML) cells .

Molecular Mechanism

At the molecular level, Oroxylin A exerts its effects through a variety of mechanisms. It has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also inhibits the activation of nuclear factor κB (NF-κB) and the DNA binding activity by TNFα .

Temporal Effects in Laboratory Settings

Oroxylin A has been shown to promote proliferation and suppress apoptosis in a dose-dependent and time-dependent manner . It also inhibits the growth of transplanted human breast tumors associated with glycolytic suppression .

Dosage Effects in Animal Models

In animal models, Oroxylin A has been shown to improve ADD and ADHD-like behaviors by impacting dopamine uptake in the brain . In addition, high-fat diet increased the incidence of colon cancer and accelerated tumor development. Importantly, besides the growth inhibitory effects on colon cancer xenograft, Oroxylin A prevented carcinogenesis and delayed progress of primary colon cancer as well .

Metabolic Pathways

Oroxylin A is involved in several metabolic pathways. It modulates the important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc .

Transport and Distribution

While specific transporters or binding proteins for Oroxylin A have not been identified, it has been shown to inhibit the activation of NF-κB and the DNA binding activity by TNFα, suggesting that it may interact with these proteins .

Subcellular Localization

Oroxylin A has been shown to induce p53 mitochondrial translocation and inhibit SOD2 activity . This suggests that Oroxylin A may be localized to the mitochondria in cells, where it can exert its effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oroxylin A can be synthesized from baicalin through an acid-catalyzed esterification of the carboxyl group . The process involves grounding the dried roots of the source plants to powder, followed by n-hexane extraction using sonication .

Industrial Production Methods: Industrial production methods for Oroxylin A typically involve the extraction of the compound from the roots of Scutellaria baicalensis and Scutellaria lateriflora using solvents like n-hexane . The extracted compound is then purified through various chromatographic techniques to obtain Oroxylin A in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Oroxylin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Oroxylin A include acids for esterification, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of Oroxylin A include its derivatives, such as Oroxylin A-7-O-glucuronide . These derivatives are often studied for their enhanced biological activities compared to the parent compound .

Comparaison Avec Des Composés Similaires

Oroxylin A is similar to other flavonoids such as baicalein, wogonin, and chrysin . it is unique due to its specific chemical structure and the distinct pharmacological properties it exhibits . Unlike other flavonoids, Oroxylin A has shown strong selectivity between normal and malignant cells and has a low toxicity profile .

List of Similar Compounds:- Baicalein

- Wogonin

- Chrysin

These compounds share structural similarities with Oroxylin A but differ in their specific biological activities and therapeutic potentials .

Propriétés

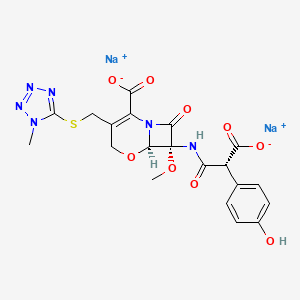

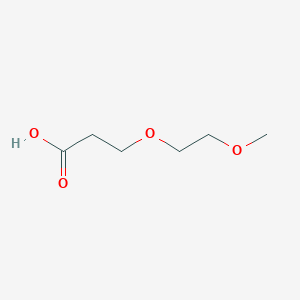

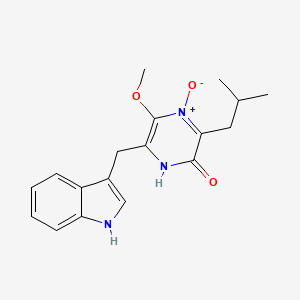

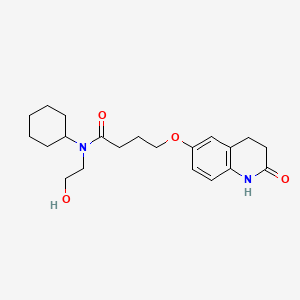

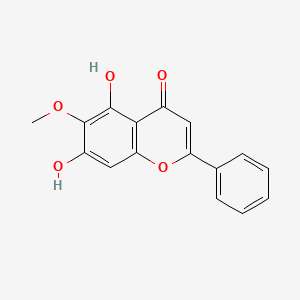

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOJGSWUMISDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197375 | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-11-5 | |

| Record name | Oroxylin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-6-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXYLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.